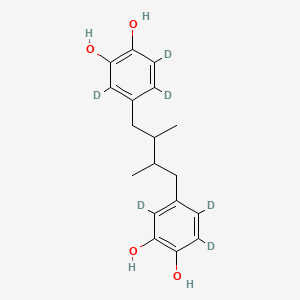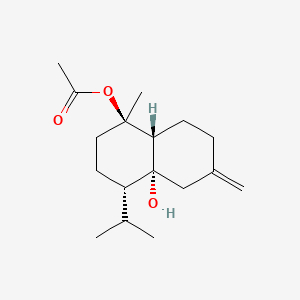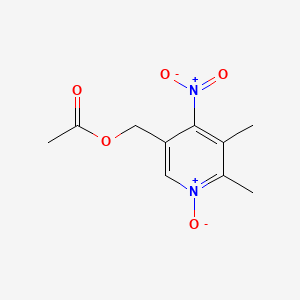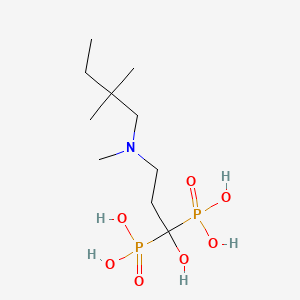
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is a complex organophosphorus compound It is characterized by the presence of two phosphonic acid groups and a tertiary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) typically involves multiple steps. One common approach is the reaction of 2,2-dimethylbutylamine with a suitable phosphonic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce amines and alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of various specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2,2-Dimethylbutyl(methyl)amino]phosphonic acid
- [2,2-Dimethylbutyl(methyl)amino]-1-hydroxyphosphonic acid
Uniqueness
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is unique due to the presence of two phosphonic acid groups and a tertiary amine. This structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
1346601-15-7 |
|---|---|
Fórmula molecular |
C10H25NO7P2 |
Peso molecular |
333.258 |
Nombre IUPAC |
[3-[2,2-dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H25NO7P2/c1-5-9(2,3)8-11(4)7-6-10(12,19(13,14)15)20(16,17)18/h12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
Clave InChI |
PWSOTTWRYVSTJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


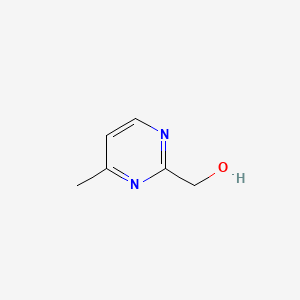
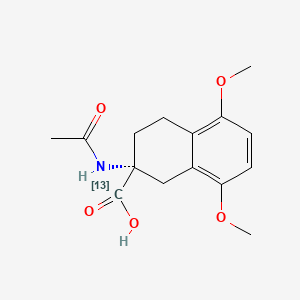
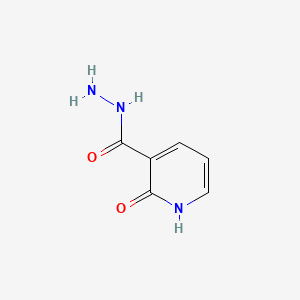
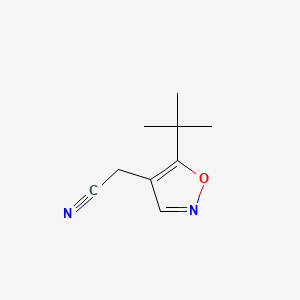
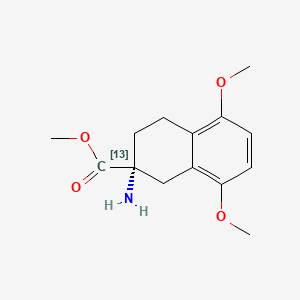
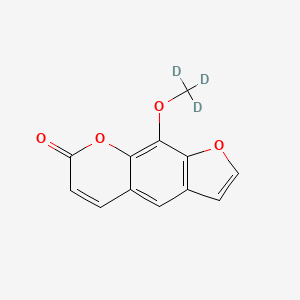

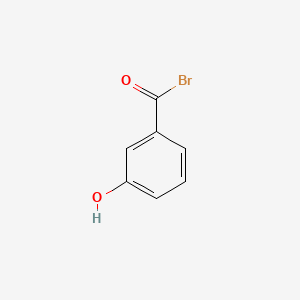
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
